molecular formula C9H8ClF3O2S B1432589 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride CAS No. 721-64-2

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B1432589
CAS No.: 721-64-2
M. Wt: 272.67 g/mol
InChI Key: TVYWWRSPBWVOHJ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClF3O2S. It is a white to light yellow solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Material Science: It is used in the synthesis of functional materials, such as polymers and surfactants, due to its ability to introduce sulfonyl groups into the molecular structure.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The signal word for the compound is "Danger" . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions are often used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that can react with nucleophiles such as amines, alcohols, and phenols . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom electrophilic and susceptible to nucleophilic attack . This leads to the formation of sulfonamides, sulfonic esters, and sulfonic acids .

Biochemical Pathways

The products of its reactions with amines, alcohols, and phenols (ie, sulfonamides, sulfonic esters, and sulfonic acids) can participate in various biochemical pathways depending on their specific structures .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight, logp, and number of hydrogen bond donors and acceptors, can provide some insights into its likely adme properties . For instance, compounds with a molecular weight of less than 500 and a logP of less than 5 are generally well absorbed .

Result of Action

The products of its reactions with amines, alcohols, and phenols can have various effects depending on their specific structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions with amines, alcohols, and phenols can be affected by factors such as temperature, solvent, and pH . Furthermore, its stability can be affected by factors such as temperature, humidity, and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 2-[4-(Trifluoromethyl)phenyl]ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-[4-(Trifluoromethyl)phenyl]ethanol+Thionyl chloride2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{2-[4-(Trifluoromethyl)phenyl]ethanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 2-[4-(Trifluoromethyl)phenyl]ethanol+Thionyl chloride→2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.

    2-(Trifluoromethyl)benzenesulfonyl chloride: Similar but with the trifluoromethyl group in a different position.

    4-(Trifluoromethyl)phenylsulfonyl chloride: Similar but with a different substituent pattern.

Uniqueness

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the ethane-1-sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWWRSPBWVOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232185
Record name 4-(Trifluoromethyl)benzeneethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-64-2
Record name 4-(Trifluoromethyl)benzeneethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzeneethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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